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molecular formula C15H20N2O2 B8622315 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde

4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde

Cat. No. B8622315
M. Wt: 260.33 g/mol
InChI Key: DHCFHLGOZBLKNZ-UHFFFAOYSA-N
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Patent
US07728129B2

Procedure details

To a suspension of hydroxy-[4-(4-isopropyl-piperazine-1-carbonyl) -phenyl]-methanesulfonic acid sodium salt (49.0 g, 135 mmol) in de-ionized H2O (490 mL) at 0° C. was added 1 N NaOH (100 mL) in 10 mL portions with vigorous stirring. A clear solution resulted (pH 12), which was stirred at 0° C. for 1 h, then at room temperature for 30 min. The aqueous solution was extracted with EtOAc (3×200 mL), followed by CH2Cl2 (3×200 mL). The organic layers were combined, washed with brine (1×300 mL), dried (Na2SO4) and concentrated to yield the title compound as a pale yellow oil.
Name
hydroxy-[4-(4-isopropyl-piperazine-1-carbonyl) -phenyl]-methanesulfonic acid sodium salt
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
490 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[OH:2][CH:3]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([N:16]2[CH2:21][CH2:20][N:19]([CH:22]([CH3:24])[CH3:23])[CH2:18][CH2:17]2)=[O:15])=[CH:10][CH:9]=1)S([O-])(=O)=O.[OH-].[Na+]>O>[CH:22]([N:19]1[CH2:20][CH2:21][N:16]([C:14]([C:11]2[CH:10]=[CH:9][C:8]([CH:3]=[O:2])=[CH:13][CH:12]=2)=[O:15])[CH2:17][CH2:18]1)([CH3:24])[CH3:23] |f:0.1,2.3|

Inputs

Step One
Name
hydroxy-[4-(4-isopropyl-piperazine-1-carbonyl) -phenyl]-methanesulfonic acid sodium salt
Quantity
49 g
Type
reactant
Smiles
[Na+].OC(S(=O)(=O)[O-])C1=CC=C(C=C1)C(=O)N1CCN(CC1)C(C)C
Name
Quantity
490 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution resulted (pH 12), which
WAIT
Type
WAIT
Details
at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
washed with brine (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C(=O)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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